molecular formula C12H12N2 B1266168 4-tert-Butylphthalonitrile CAS No. 32703-80-3

4-tert-Butylphthalonitrile

Cat. No.: B1266168
CAS No.: 32703-80-3
M. Wt: 184.24 g/mol
InChI Key: LOTMIRVNJTVTSU-UHFFFAOYSA-N
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Description

4-tert-Butylphthalonitrile is an organic compound with the molecular formula C12H12N2. It is a derivative of phthalonitrile, where a tert-butyl group is attached to the fourth position of the benzene ring. This compound is known for its applications in the synthesis of phthalocyanines, which are important materials in various industrial and technological applications .

Scientific Research Applications

4-tert-Butylphthalonitrile is extensively used in scientific research due to its versatility:

Safety and Hazards

4-tert-Butylphthalonitrile is considered hazardous. It can cause skin irritation, serious eye damage, and specific target organ toxicity (respiratory system) upon single exposure . Personal protective equipment, including dust masks, eyeshields, and gloves, should be worn when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butylphthalonitrile typically involves multiple steps:

    Starting Material: The process begins with ortho-xylene.

    Alkylation: Ortho-xylene is reacted with chloro-tert-butane in the presence of iodine as a catalyst to produce 4-tert-butyl ortho-xylene.

    Oxidation: The 4-tert-butyl ortho-xylene is then oxidized using potassium permanganate to yield 4-tert-butyl phthalic acid.

    Conversion to Phthaloyl Chloride: The phthalic acid is refluxed with thionyl chloride to form 4-tert-butyl phthaloyl chloride.

    Formation of Phthalic Diamide: The phthaloyl chloride is reacted with ammonia to produce 4-tert-butyl phthalic diamide.

    Dehydration: Finally, the phthalic diamide is dehydrated using phosphorus pentoxide to obtain this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .

Chemical Reactions Analysis

4-tert-Butylphthalonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium cyanide.

    Condensation: Zinc chloride as a templating metal source.

    Oxidation: Potassium permanganate.

    Reduction: Lithium aluminum hydride

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

4-tert-butylbenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-12(2,3)11-5-4-9(7-13)10(6-11)8-14/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTMIRVNJTVTSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90186382
Record name 4-(1,1-Dimethylethyl)benzene-1,2-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32703-80-3
Record name 4-tert-Butylphthalonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32703-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,1-Dimethylethyl)benzene-1,2-dicarbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032703803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(1,1-Dimethylethyl)benzene-1,2-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,1-dimethylethyl)benzene-1,2-dicarbonitrile
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.500
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

4-t-butylphthalonitrile was prepared by fitting a 500 milliliter three-necked flask with a nitrogen inlet, a 100 milliliter pressure equalizing funnel, and a stopper, placing the flask in an ice bath, and charging the flask with 60 grams (0.2713 mole) of 4-t-butylphthalamide and 400 milliliters of pyridine. The resulting mixture was kept under a constant flow of nitrogen. Phosphorus oxychloride (49.7 milliliters, 0.5426 mole) was placed in the dropping funnel and added slowly to the pyridine solution to keep the temperature at about 4° C. The reaction was magnetically stirred for 4 hours and the mixture was then poured into a beaker containing 200 milliliters of crushed ice. Water was added until the total volume was 1,600 milliliters and a light brown solid was produced. The solid was removed by suction filtration, resulting in 31.24 grams (0.1696 mole) of 4-t-butylphthalonitrile, which exhibited a melting point of 58° to 59° C. The identity of the 4-t-butylphthalonitrile product was confirmed by IR spectrum.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
400 mL
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reactant
Reaction Step Two
Quantity
49.7 mL
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reactant
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0 (± 1) mol
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reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Five
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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